1-Methylcyclopentene 1-Methylcyclopentene
Brand Name: Vulcanchem
CAS No.: 693-89-0
VCID: VC20841654
InChI: InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
SMILES: CC1=CCCC1
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol

1-Methylcyclopentene

CAS No.: 693-89-0

Cat. No.: VC20841654

Molecular Formula: C6H10

Molecular Weight: 82.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methylcyclopentene - 693-89-0

Specification

CAS No. 693-89-0
Molecular Formula C6H10
Molecular Weight 82.14 g/mol
IUPAC Name 1-methylcyclopentene
Standard InChI InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
Standard InChI Key ATQUFXWBVZUTKO-UHFFFAOYSA-N
SMILES CC1=CCCC1
Canonical SMILES CC1=CCCC1

Introduction

Fundamental Characteristics and Identification

1-Methylcyclopentene (CAS No. 693-89-0) is a clear, colorless liquid with the molecular formula C₆H₁₀ and a molecular weight of 82.14-82.15 g/mol . It belongs to the cycloalkene family, specifically cyclopentenes, characterized by a five-membered ring containing one double bond. The compound is also known by several synonyms including 1-methylcyclopent-1-ene, 1-methyl-1-cyclopentane, and cyclopentene,1-methyl- .

The structural identification of 1-methylcyclopentene can be represented through various chemical notations:

Identification ParameterValue
CAS Registry Number693-89-0
Molecular FormulaC₆H₁₀
Molecular Weight82.14-82.15 g/mol
SMILES NotationCC1=CCCC1
InChIKeyATQUFXWBVZUTKO-UHFFFAOYSA-N

Physical Properties

1-Methylcyclopentene possesses distinct physical properties that make it suitable for various chemical applications. The compound exists as a liquid at room temperature with specific measurable characteristics that aid in its identification and usage.

Physical PropertyValueReference
Physical StateClear colorless liquid
Melting Point-142°C
Boiling Point75-77°C (literature)
Boiling Point (alt.)76°C
Boiling Point (alt.)85.2°C
Density0.78 g/mL at 25°C
Refractive Index1.432-1.433
Flash Point1°F
LogP2.806 (estimated)
Molar Volume105.3 mL/mol
Storage TemperatureFlammables area

The compound also exhibits critical properties important for understanding its behavior under extreme conditions:

Critical PropertyValue
Critical Temperature269°C
Critical Pressure38.8 atm
Critical Volume300.46 mL/mol

It should be noted that there are slight variations in reported physical properties across different sources, particularly for boiling point values, which range from 75°C to 85.2°C .

Chemical Structure and Characteristics

1-Methylcyclopentene possesses a cyclic structure with significant electronic and bonding characteristics that influence its reactivity in chemical processes. The compound features a five-membered carbon ring with a methyl group (CH₃) attached to carbon-1 and a double bond between carbon-1 and carbon-2 .

Molecular Geometry

The molecular structure of 1-methylcyclopentene has been examined through computational methods, revealing important structural details. Research has shown that the C1-C2 bond (where the double bond is located) exhibits distinctive length characteristics compared to other C-C bonds in the molecule. When compared with its structural isomer methylenecyclopentane, differences in bond lengths, particularly at the C1-C6 (where C6 represents the methyl carbon) and C1-C2 positions, have been observed .

Electronic Properties

Computational studies of 1-methylcyclopentene have revealed an energy gap (Eg) of approximately 7.086 eV, which provides insight into its stability. This property is significant when comparing 1-methylcyclopentene with structurally related compounds and understanding the effects of various substituents on molecular stability .

Synthesis Methods

The synthesis of 1-methylcyclopentene can be accomplished through several methods, with the reaction between methyllithium and cyclopentanone being particularly well-documented.

Synthesis from Methyllithium and Cyclopentanone

A typical synthesis procedure involves the following steps:

  • Preparation of a 2.2 M methyllithium solution in diethoxymethane (from methyl bromide and diethoxymethane at 0°C).

  • Addition of cyclopentanone (0.1 mol) dropwise to the methyllithium solution at -10°C.

  • Stirring the reaction mixture for 30 minutes until completion (monitored by gas chromatography).

  • Quenching with saturated ammonium chloride solution and adjusting the pH to 4-5.

  • Separation and processing of the organic layer, followed by dehydration using p-toluenesulfonic acid in 1,2-dichloroethane under reflux conditions.

  • Filtration and collection of the 1-methylcyclopentene product (reported yield of 96%) .

This synthetic pathway proceeds through an alcohol intermediate formed by nucleophilic addition of the methyl group to the carbonyl carbon of cyclopentanone, followed by acid-catalyzed dehydration to form the double bond.

Applications and Uses

1-Methylcyclopentene serves various purposes in organic chemistry and chemical research, including:

Catalytic Studies

The compound is utilized as a model olefin in kinetic studies of hydrogenation reactions involving different catalytic systems. These studies contribute to understanding catalytic mechanisms and optimizing reaction conditions for various industrial processes .

Synthetic Applications

1-Methylcyclopentene functions as a probe molecule in the synthesis of alkenyl carbenium ions through adsorption on zeolite Y. This application is significant in studying carbocation intermediates and understanding reaction pathways in zeolite catalysis .

Additionally, it serves as a reactant in synthesizing 1,2,3-trisubstituted benzocyclopentenes through reactions with β-disulfonyl iodonium ylides, contributing to the development of complex cyclic compounds with potential applications in materials science and pharmaceutical chemistry .

Comparative Stability Studies

Extensive research has been conducted comparing the stability of 1-methylcyclopentene with structurally related compounds, particularly methylenecyclopentane.

Comparison with Methylenecyclopentane

According to computational studies using density functional theory (DFT) methods, 1-methylcyclopentene has been found to be more thermodynamically stable than methylenecyclopentane by approximately 18.518 kJ/mol . This stability difference is attributed to various factors including ring strain and electronic effects.

The thermodynamic calculations have revealed a negative Gibbs free energy (ΔGr° = -22.401 kJ/mol) for the conversion of methylenecyclopentane to 1-methylcyclopentene, indicating a spontaneous process favoring the formation of 1-methylcyclopentene .

Effect of Substituents

Research has investigated how various substituents (X) affect the relative stability of both 1-methylcyclopentene and methylenecyclopentane. The substituents studied include F, OH, CH₃, NH₂, CN, NO₂, CHO, and CF₃ .

Findings indicate that these substituents influence the stability of both compounds differently. For 1-methylcyclopentene, the effect of substituents on stability follows the order: F < CH₃ < CF₃ < OH < NH₂ < CN < CHO < NO₂ .

The energy gap (Eg) analysis revealed that most substituents increase the stability of 1-methylcyclopentene compared to methylenecyclopentane, with the exception of fluorine (F). When fluorine is added as a substituent, 1-methylcyclopentene (with an Eg of 7.097 eV) exhibits greater stability than methylenecyclopentane (with an Eg of 6.900 eV) by 0.197 eV .

Related Compounds

1-Methylcyclopentene can form various derivatives and complexes, including a compound with sulfane (H₂S), resulting in the molecular formula C₆H₁₂S with a molecular weight of 116.23 g/mol . These derivatives expand the chemical space around 1-methylcyclopentene and potentially offer new applications in chemical synthesis and materials science.

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